Benzyl 3-(2-aminocyclohexyl)-3-hydroxyazetidine-1-carboxylate
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Overview
Description
Benzyl 3-(2-aminocyclohexyl)-3-hydroxyazetidine-1-carboxylate is a complex organic compound that features a benzyl group, an aminocyclohexyl group, and a hydroxyazetidine carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(2-aminocyclohexyl)-3-hydroxyazetidine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the benzyl and aminocyclohexyl groups. The reaction conditions often require the use of protecting groups to ensure selective reactions at different stages.
Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Introduction of Benzyl Group: The benzyl group can be introduced via benzylation reactions using benzyl halides in the presence of a base.
Aminocyclohexyl Group Addition: The aminocyclohexyl group can be added through nucleophilic substitution reactions involving cyclohexylamines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(2-aminocyclohexyl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzyl 3-(2-aminocyclohexyl)-3-hydroxyazetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects may lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl 3-(2-aminocyclohexyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-(2-aminocyclohexyl)-3-hydroxyazetidine-1-carboxylate: shares structural similarities with other azetidine derivatives and benzylated compounds.
Azetidine-3-carboxylate: Another azetidine derivative with different substituents.
Benzyl-2-aminocyclohexane: A compound with a similar benzyl and aminocyclohexyl structure but lacking the azetidine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its azetidine ring, in particular, is a rare and valuable feature in medicinal chemistry.
Properties
Molecular Formula |
C17H24N2O3 |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
benzyl 3-(2-aminocyclohexyl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O3/c18-15-9-5-4-8-14(15)17(21)11-19(12-17)16(20)22-10-13-6-2-1-3-7-13/h1-3,6-7,14-15,21H,4-5,8-12,18H2 |
InChI Key |
WINCIMSJAZNQSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C2(CN(C2)C(=O)OCC3=CC=CC=C3)O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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